4-(2-Furyl)-2-methylthiazole
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Overview
Description
4-(2-Furyl)-2-methylthiazole is an organic compound that belongs to the class of heterocyclic compounds It features a thiazole ring substituted with a furyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Furyl)-2-methylthiazole can be achieved through several methods. One common approach involves the reaction of 2-aminothiazole with furfural under acidic conditions. The reaction typically proceeds via a condensation mechanism, forming the desired product with high yield. Another method involves the cyclization of appropriate precursors in the presence of a catalyst, such as palladium or copper, under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also gaining traction in industrial settings to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-(2-Furyl)-2-methylthiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole derivative.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazole derivatives.
Substitution: Various substituted thiazole derivatives depending on the reagent used.
Scientific Research Applications
4-(2-Furyl)-2-methylthiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(2-Furyl)-2-methylthiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a stable complex, thereby blocking the enzyme’s active site. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
4-(2-Furyl)-3-buten-2-one: Another furyl-substituted compound with different reactivity and applications.
2-(5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylimino)thiazolidin-4-one: A compound with a similar thiazole ring but different substituents and biological activities.
Uniqueness
4-(2-Furyl)-2-methylthiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a furyl group and a methyl group on the thiazole ring makes it a versatile compound for various applications, distinguishing it from other similar heterocyclic compounds.
Properties
Molecular Formula |
C8H7NOS |
---|---|
Molecular Weight |
165.21 g/mol |
IUPAC Name |
4-(furan-2-yl)-2-methyl-1,3-thiazole |
InChI |
InChI=1S/C8H7NOS/c1-6-9-7(5-11-6)8-3-2-4-10-8/h2-5H,1H3 |
InChI Key |
AGIHEIJGDJIILG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CS1)C2=CC=CO2 |
Origin of Product |
United States |
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